molecular formula C22H23N5O2S B11416451 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

Cat. No.: B11416451
M. Wt: 421.5 g/mol
InChI Key: WOICAJJPSZXHRP-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring fused with a quinazoline moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield triazoloquinazoline derivatives . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and triazolopyridines, which share structural features and biological activities. Examples include:

Uniqueness

What sets 3-Methyl-1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine apart is its specific substitution pattern and the presence of the piperidine ring

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C22H23N5O2S/c1-15-9-11-17(12-10-15)30(28,29)22-21-23-20(26-13-5-6-16(2)14-26)18-7-3-4-8-19(18)27(21)25-24-22/h3-4,7-12,16H,5-6,13-14H2,1-2H3

InChI Key

WOICAJJPSZXHRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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